molecular formula C8H8ClNO B1145976 1-(3-Chloro-5-methylpyridin-4-YL)ethan-1-one CAS No. 1256809-17-2

1-(3-Chloro-5-methylpyridin-4-YL)ethan-1-one

Cat. No.: B1145976
CAS No.: 1256809-17-2
M. Wt: 169.60822
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one is a heterocyclic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring, along with an ethanone group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one typically involves the chlorination of 3-methylpyridine followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination and acylation steps but is optimized for large-scale production with stringent control over reaction parameters to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications .

Biological Activity

1-(3-Chloro-5-methylpyridin-4-YL)ethan-1-one is a pyridine derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and potential antitumor properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

  • Molecular Formula: C10_{10}H10_{10}ClN\O
  • Molecular Weight: Approximately 169.61 g/mol
  • Physical Appearance: White to off-white crystalline solid
  • Solubility: Insoluble in water; soluble in organic solvents like ethanol and acetone

The compound's structure features a chloro substituent and a methyl group on the pyridine ring, along with an ethanone functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Different Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings.

Antitumor Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that similar pyridine derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability.

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
A54910045 ± 5
A54920032 ± 4
HepG210050 ± 6
HepG220030 ± 3

These findings indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .

Preliminary studies suggest that the biological activity of this compound may be attributed to its interactions with specific enzymes and receptors involved in cell proliferation and microbial resistance mechanisms. The presence of the chloro group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions.

Properties

IUPAC Name

1-(3-chloro-5-methylpyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKOVHQCUVPMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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